molecular formula C10H21NO2S B13005058 3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide

3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide

Cat. No.: B13005058
M. Wt: 219.35 g/mol
InChI Key: QLLSDZDPGYRGKH-UHFFFAOYSA-N
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Description

3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide is a novel compound that has garnered interest in various fields of scientific research This compound is characterized by its unique thietane ring structure, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide typically involves the reaction of thietane derivatives with appropriate amines. One common method involves the reaction of thietane-1,1-dioxide with 3-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.

    Substitution: The aminoethyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide: Unique due to its specific thietane ring structure and side chains.

    Thietane derivatives: Compounds with similar thietane ring structures but different side chains.

    Aminoethyl derivatives: Compounds with similar aminoethyl side chains but different ring structures.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-methylbutan-2-amine

InChI

InChI=1S/C10H21NO2S/c1-8(2)9(3)11-5-4-10-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3

InChI Key

QLLSDZDPGYRGKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCC1CS(=O)(=O)C1

Origin of Product

United States

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